molecular formula C8H8N2 B1338484 4,6-Dimethylpyridine-2-carbonitrile CAS No. 7584-11-4

4,6-Dimethylpyridine-2-carbonitrile

Cat. No.: B1338484
CAS No.: 7584-11-4
M. Wt: 132.16 g/mol
InChI Key: AQFRWFUYNPZERK-UHFFFAOYSA-N
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Description

4,6-Dimethylpyridine-2-carbonitrile (4,6-DMP-2CN) is a heterocyclic chemical compound with a wide range of potential applications in research and industry. It is a member of the pyridine family of compounds, and is a colorless, crystalline solid with a melting point of 108-109°C. 4,6-DMP-2CN is a versatile compound that can be used in a variety of synthetic reactions and processes, and has been studied for its potential applications in medicinal chemistry, materials science, and biochemistry.

Scientific Research Applications

Antimicrobial and Anticancer Properties

4,6-Dimethylpyridine-2-carbonitrile derivatives have been explored for their potential antimicrobial and anticancer properties. A study conducted theoretical analyses to understand the structural and vibrational properties of these compounds in various phases, hinting at their potential in medical applications (Márquez et al., 2015).

Synthesis and Biological Activity

The synthesis and reactions of 2-substituted 3-cyano-4,6-dimethylpyridine derivatives have been examined, leading to the creation of various compounds with potential biological activities. This includes exploring the antimicrobial activity of these new compounds (Yassin, 2009).

Photosensitivity and Optoelectronic Applications

A study on 1-{[(4-methoxy-5-oxo-5H-furo[3,2-g]chromen-6-yl)methylidene]amino}-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile (MFCMP) highlighted its photosensitivity and potential use in optoelectronic devices. This involves examining its structural parameters and electronic absorption for potential applications (Roushdy et al., 2019).

Monitoring Photopolymerization Processes

Research on 2-amino-4,6-diphenyl-pyridine-3-carbonitrile derivatives explored their use as fluorescent molecular sensors for monitoring photopolymerization processes. These derivatives have shown higher sensitivity compared to existing probes and can act as co-initiators in photopolymerization, demonstrating their multifaceted applications in materials science (Ortyl et al., 2019).

Chemical Kinetics and Synthesis

The chemical kinetics of various derivatives of this compound have been studied, providing insights into their reactivity and potential synthesis pathways for various applications, including pharmaceuticals (Al-Awadi et al., 1996).

Safety and Hazards

4,6-Dimethylpyridine-2-carbonitrile is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, and acute inhalation toxicity. It can cause skin corrosion/irritation and serious eye damage/eye irritation. It can also cause specific target organ toxicity (single exposure), with the respiratory system being the target organ .

Mechanism of Action

Target of Action

The primary target of 4,6-Dimethylpyridine-2-carbonitrile is the zinc finger domain of the HIV-1 p7 nucleocapsid protein . This protein plays a crucial role in the replication cycle of the HIV-1 virus, making it a significant target for antiviral drug development .

Mode of Action

This compound interacts with its target through a process known as molecular docking . This involves the compound binding to the target protein, thereby potentially inhibiting its function . The exact nature of this interaction and the resulting changes are currently under investigation.

Biochemical Pathways

The compound is involved in the oxidation process . It reacts with potassium ferricyanide in an alkaline medium, resulting in the formation of a mixture of oxidation products: bis(3-cyanopyridin-2-yl) disulfides and potassium 3-cyano-4,6-dimethylpyridine-2-sulfonates

Pharmacokinetics

One study suggests that a compound with a similar structure, grafted with lipophilic n-butyl groups, has suitable admet parameters

Result of Action

Its affinity for the zinc finger domain of the hiv-1 p7 nucleocapsid protein suggests that it may haveantiviral activity

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the oxidation reaction it participates in requires an alkaline medium . Additionally, safety data suggests that the compound may cause respiratory irritation and should therefore be used in a well-ventilated area

Properties

IUPAC Name

4,6-dimethylpyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2/c1-6-3-7(2)10-8(4-6)5-9/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQFRWFUYNPZERK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1)C#N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50497365
Record name 4,6-Dimethylpyridine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50497365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7584-11-4
Record name 4,6-Dimethylpyridine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50497365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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